molecular formula C9H11ClO2S B13470342 Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate

Cat. No.: B13470342
M. Wt: 218.70 g/mol
InChI Key: OBJSFYDSGOANHO-UHFFFAOYSA-N
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Description

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate is a thiophene-based organic compound featuring a chloromethyl substituent at the 5-position of the thiophene ring and a methyl propanoate ester group. Thiophene derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group enhances reactivity, making this compound a valuable intermediate in nucleophilic substitution reactions or further functionalization. Its ester group contributes to solubility in organic solvents, facilitating synthetic applications.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate

InChI

InChI=1S/C9H11ClO2S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3H,4-6H2,1H3

InChI Key

OBJSFYDSGOANHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(S1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate typically involves the chloromethylation of a thiophene derivative followed by esterification. One common method is the reaction of 3-(thiophen-2-yl)propanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

    Hydrolysis Products: 3-[5-(chloromethyl)thiophen-2-yl]propanoic acid.

Scientific Research Applications

Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Industrial Chemistry: It is utilized in the synthesis of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source (Evidence ID)
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate (Target) C₁₀H₁₁ClO₂S ~238.7 (calculated) Chloromethyl (C5), methyl ester High reactivity due to ClCH₂ group N/A
3-(2-Chloroacetamido)-3-(thiophen-2-yl)propanoate C₇H₉Cl₂NOS 226.13 Chloroacetamido, thiophene Amide functionality enhances stability
Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate (CAS 100827-77-8) C₁₅H₁₄ClNO₃S 323.795 2-Chlorobenzoyl, amino, methyl ester Bulky aromatic substituent
Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate C₁₁H₁₂O₂S ~208.3 (calculated) Propynyl (C5), methyl ester Alkyne group enables click chemistry

Reactivity and Functional Group Analysis

  • Chloromethyl vs. Chloroacetamido (Target vs. ): The target’s chloromethyl group (ClCH₂) is a superior leaving group compared to the chloroacetamido group in C₇H₉Cl₂NOS. This makes the target more reactive in alkylation or cross-coupling reactions. The amide group in likely increases stability but reduces electrophilicity.
  • Its higher molecular weight (323.795 g/mol) may reduce solubility compared to the target compound .
  • Propynyl Group (): The propynyl substituent in Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition. This contrasts with the target’s chloromethyl group, which is more suited for SN2 reactions.

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